molecular formula C15H12Cl2N2O B11553502 4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide

4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide

Cat. No.: B11553502
M. Wt: 307.2 g/mol
InChI Key: GNBFKHUHNZWDJD-VCHYOVAHSA-N
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Description

4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group and a benzohydrazide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-chloroacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-1-(2-furyl)ethylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 4-chloro-N’-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide is unique due to its specific chloro substituents, which contribute to its distinct reactivity and potential applications. The presence of the chloro groups can enhance its biological activity and make it a valuable compound for various research purposes.

Properties

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

4-chloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H12Cl2N2O/c1-10(11-2-6-13(16)7-3-11)18-19-15(20)12-4-8-14(17)9-5-12/h2-9H,1H3,(H,19,20)/b18-10+

InChI Key

GNBFKHUHNZWDJD-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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